ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate
CAS No.:
Cat. No.: VC14992303
Molecular Formula: C24H24N4O5
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O5 |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | ethyl 5-methoxy-1,2-dimethyl-4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]indole-3-carboxylate |
| Standard InChI | InChI=1S/C24H24N4O5/c1-5-33-24(31)20-14(2)27(3)17-10-11-18(32-4)22(21(17)20)26-19(29)12-28-13-25-16-9-7-6-8-15(16)23(28)30/h6-11,13H,5,12H2,1-4H3,(H,26,29) |
| Standard InChI Key | VXFIHOJXDGFBEL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C)C |
Introduction
Ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate is a complex organic compound with a molecular formula of C24H24N4O5 and a molecular weight of 448.5 g/mol . This compound combines structural elements of both indole and quinazolinone, which are known for their diverse biological activities. The presence of a quinazolinone core and an indole moiety suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the quinazolinone core and its subsequent coupling with the indole moiety. Common reagents used in similar syntheses include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like ethanol or dimethyl sulfoxide are often employed, with specific reaction conditions tailored to achieve high yield and purity.
Related Compounds and Their Activities
Several compounds share structural similarities with ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate, highlighting the diversity within this class of molecules:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | Quinazolinone core with indole | Fluorine and methoxy substitutions |
| N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | Indole with iodine substitution | Different halogen substitution |
| 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide | Quinazolinone with pyridine | Different nitrogen-containing heterocycle |
Potential Applications
Given its structural features, ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate could be of interest in drug development, particularly for targeting specific biological pathways involved in diseases like cancer. Further research is needed to fully explore its potential applications.
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